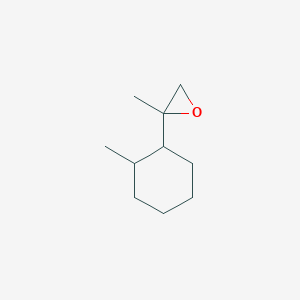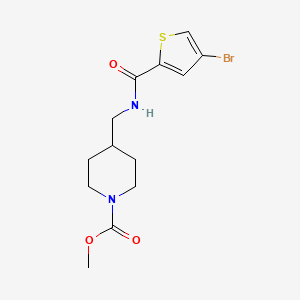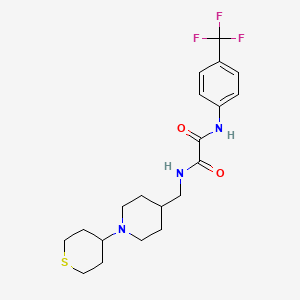
N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H26F3N3O2S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Kinase B (Akt) Inhibition
Protein kinase B (PKB or Akt) is a crucial component of intracellular signaling pathways that regulate growth and survival. Signaling through PKB is often dysregulated in cancer, making it an attractive target for antitumor agents. Researchers have optimized the structure of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines to develop ATP-competitive, nano-molar inhibitors with remarkable selectivity for PKB over closely related kinases like PKA . These inhibitors show promise in cellular assays and have demonstrated potent inhibition of human tumor xenograft growth in animal models.
Triazole Synthesis
The compound contains a 1,2,4-triazole ring system. Triazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Researchers have explored various synthetic methods for 1,2,3-/1,2,4-triazoles, including those involving N-tosylhydrazones and aniline substrates. The unique regioisomers (1,4- or 1,4,5-substituted) offer wide scope and convenient operating conditions .
Mécanisme D'action
Target of Action
The primary target of the compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide affects the HIF-1 pathways, which play a crucial role in cellular response to hypoxia . The activation of these pathways leads to the upregulation of a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The compound’s interaction with hif-1 pathways suggests it may have good bioavailability and efficacy in hypoxic environments .
Result of Action
The action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide results in the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The efficacy and stability of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide are likely influenced by the hypoxic environment in which it acts . The compound’s interaction with HIF-1 pathways suggests it may be particularly effective in hypoxic environments, such as those found in tumor cells .
Propriétés
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAUJXGWAUXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate](/img/structure/B2558952.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2558959.png)
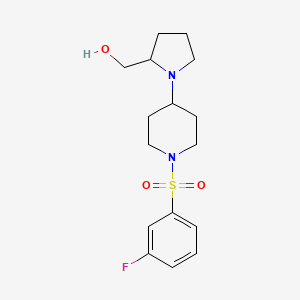


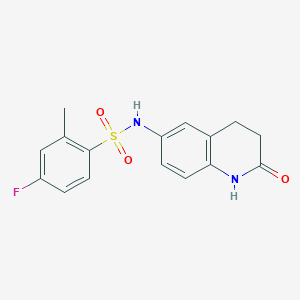
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
